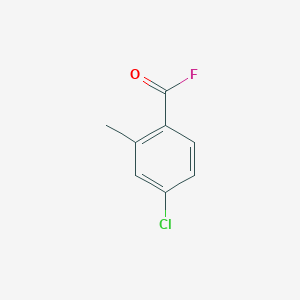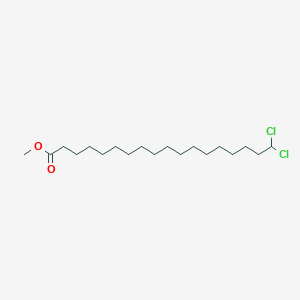
Methyl 18,18-dichlorooctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl dichlorostearate, also known as dichlorooctadecanoic acid methyl ester, is a chemical compound with the molecular formula C19H36Cl2O2. It is a derivative of stearic acid, where two hydrogen atoms are replaced by chlorine atoms. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl dichlorostearate can be synthesized through the chlorination of methyl stearate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
C18H36O2 (methyl stearate) + Cl2 → C18H34Cl2O2 (methyl dichlorostearate)
The reaction is carried out in a chlorination reactor, where methyl stearate is exposed to chlorine gas. The temperature is maintained between 50-70°C to ensure optimal reaction conditions .
Industrial Production Methods
In industrial settings, the production of methyl dichlorostearate involves large-scale chlorination reactors equipped with temperature and pressure control systems. The process is automated to ensure consistent product quality and yield. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl dichlorostearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichlorostearic acid.
Reduction: It can be reduced to form methyl stearate.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions
Major Products Formed
Oxidation: Dichlorostearic acid.
Reduction: Methyl stearate.
Substitution: Hydroxyl or amino derivatives of methyl stearate
Wissenschaftliche Forschungsanwendungen
Methyl dichlorostearate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on cell membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of surfactants, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of methyl dichlorostearate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Methyl dichlorostearate can be compared with other similar compounds such as:
Methyl stearate: Lacks chlorine atoms, making it less reactive in certain chemical reactions.
Dichlorostearic acid: The free acid form of methyl dichlorostearate, which has different solubility and reactivity properties.
Methyl chlorostearate: Contains only one chlorine atom, resulting in different chemical and physical properties
Methyl dichlorostearate is unique due to the presence of two chlorine atoms, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs .
Eigenschaften
Molekularformel |
C19H36Cl2O2 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
methyl 18,18-dichlorooctadecanoate |
InChI |
InChI=1S/C19H36Cl2O2/c1-23-19(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h18H,2-17H2,1H3 |
InChI-Schlüssel |
UFFPXRZVLKESJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCCCCCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


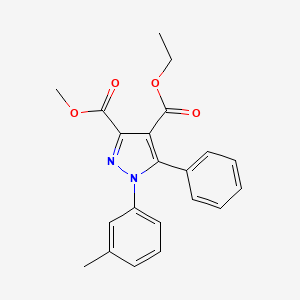
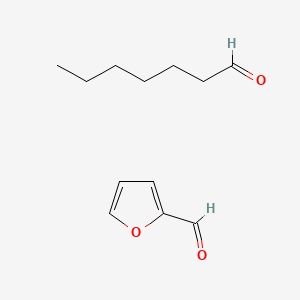
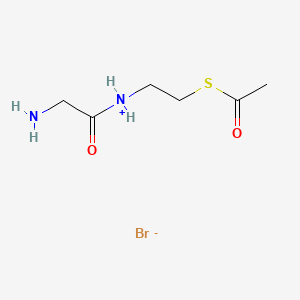
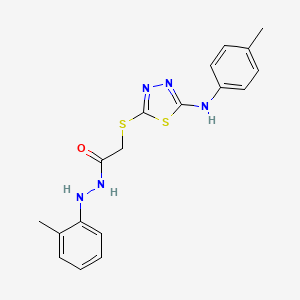
![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
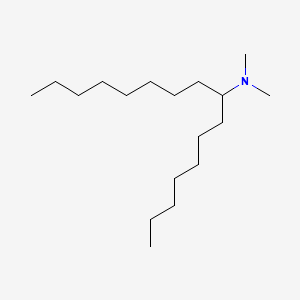
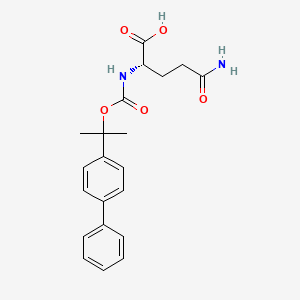
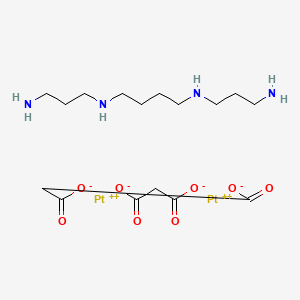
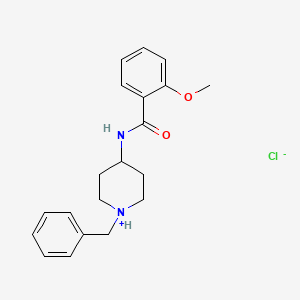
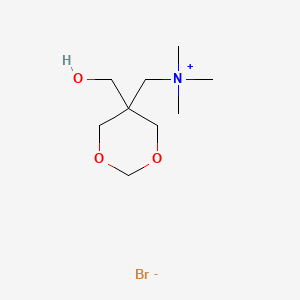
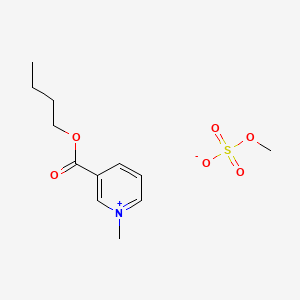
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
